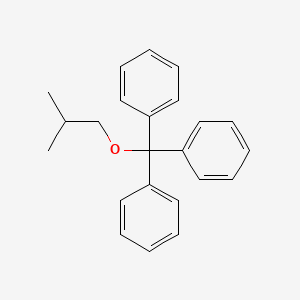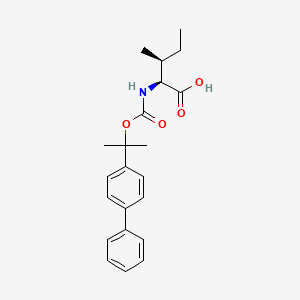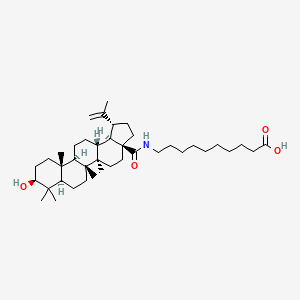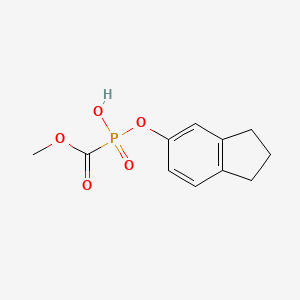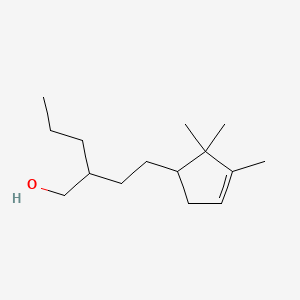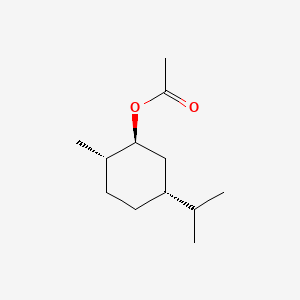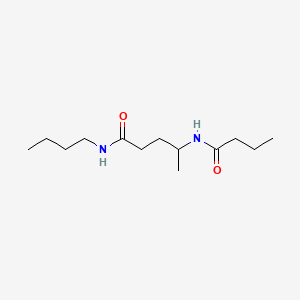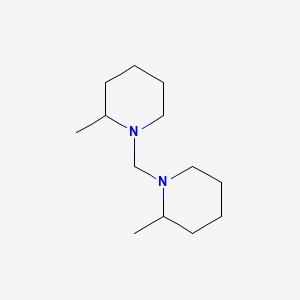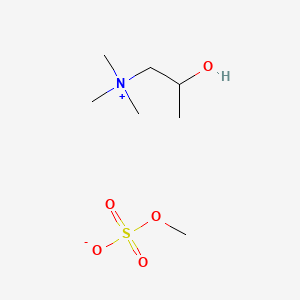
(2-Hydroxypropyl)trimethylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropyl)trimethylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C7H19NO5S. It is known for its cationic properties and is commonly used in various industrial and scientific applications due to its ability to interact with negatively charged molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)trimethylammonium methyl sulphate typically involves the reaction of trimethylamine with 1,2-epoxypropane, followed by the addition of methyl sulphate. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)trimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Hydroxypropyl)trimethylammonium methyl sulphate is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates .
Biology
In biological research, it is employed in the modification of biomolecules and as a reagent in various biochemical assays .
Medicine
In medicine, it is explored for its potential use in drug delivery systems due to its ability to form complexes with negatively charged molecules, enhancing the delivery of therapeutic agents .
Industry
Industrially, it is used in the production of personal care products, such as shampoos and conditioners, due to its conditioning properties .
Wirkmechanismus
The mechanism of action of (2-Hydroxypropyl)trimethylammonium methyl sulphate involves its interaction with negatively charged molecules. It forms ionic bonds with these molecules, altering their properties and enhancing their solubility and stability. This interaction is crucial in its applications in drug delivery and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Used in similar applications but differs in its chloride ion.
Poly-diallyldimethylammonium chloride: Known for its effectiveness and cleaner process in industrial applications.
Uniqueness
(2-Hydroxypropyl)trimethylammonium methyl sulphate is unique due to its specific molecular structure, which provides distinct cationic properties and makes it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
93893-83-5 |
|---|---|
Molekularformel |
C7H19NO5S |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
2-hydroxypropyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C6H16NO.CH4O4S/c1-6(8)5-7(2,3)4;1-5-6(2,3)4/h6,8H,5H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VNWPKWADYDZYQR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C[N+](C)(C)C)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



